![molecular formula C15H9ClNO3P B14346694 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline CAS No. 90444-37-4](/img/structure/B14346694.png)
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a quinoline core substituted with a benzodioxaphosphol group and a chlorine atom, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline typically involves the reaction of 5-chloroquinoline with a suitable benzodioxaphosphol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline core or the benzodioxaphosphol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]quinoline: Lacks the chlorine atom, which may result in different chemical and biological properties.
5-Chloroquinoline: Lacks the benzodioxaphosphol group, which significantly alters its reactivity and applications.
Benzodioxaphosphol derivatives: Compounds with similar benzodioxaphosphol groups but different core structures.
Uniqueness
8-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]-5-chloroquinoline is unique due to the presence of both the benzodioxaphosphol group and the chlorine atom on the quinoline core
Eigenschaften
CAS-Nummer |
90444-37-4 |
|---|---|
Molekularformel |
C15H9ClNO3P |
Molekulargewicht |
317.66 g/mol |
IUPAC-Name |
8-(1,3,2-benzodioxaphosphol-2-yloxy)-5-chloroquinoline |
InChI |
InChI=1S/C15H9ClNO3P/c16-11-7-8-14(15-10(11)4-3-9-17-15)20-21-18-12-5-1-2-6-13(12)19-21/h1-9H |
InChI-Schlüssel |
JVDMTROJGJMNEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(O2)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


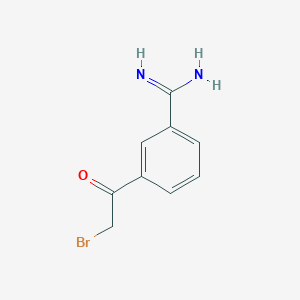
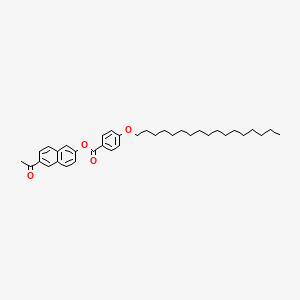

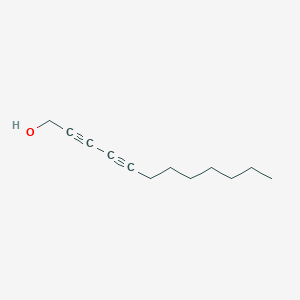
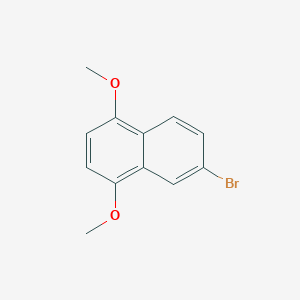
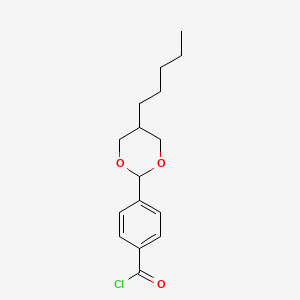
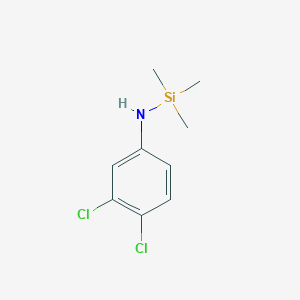

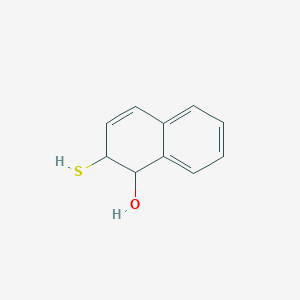
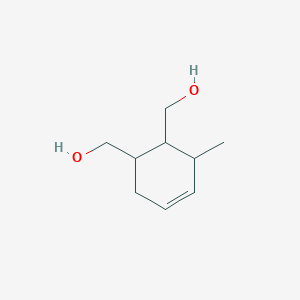
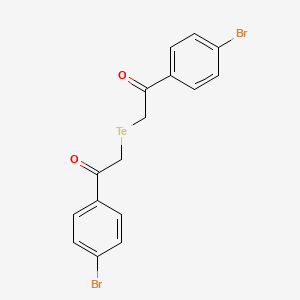
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)


